(4aR,7aS)-1-(2-fluoro-6-methoxybenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one
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Overview
Description
(4aR,7aS)-1-(2-fluoro-6-methoxybenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one is a complex organic compound that belongs to the class of pyrrolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a fluoro-methoxybenzoyl group and a hexahydropyrrolo[3,4-b]pyridin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-1-(2-fluoro-6-methoxybenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one typically involves a multi-step process. One common method includes the RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides . This reaction is known for its wide scope, complete regiocontrol, and excellent stereoselectivity. The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and employing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-1-(2-fluoro-6-methoxybenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4aR,7aS)-1-(2-fluoro-6-methoxybenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4aR,7aS)-1-(2-fluoro-6-methoxybenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-ones: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyridinium Salts: Known for their diverse applications in chemistry and biology.
Uniqueness
What sets (4aR,7aS)-1-(2-fluoro-6-methoxybenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
(4aR,7aS)-1-(2-fluoro-6-methoxybenzoyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-18-9-12-10(15(18)20)5-4-8-19(12)16(21)14-11(17)6-3-7-13(14)22-2/h3,6-7,10,12H,4-5,8-9H2,1-2H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIGIZLDRAASY-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)CCCN2C(=O)C3=C(C=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1=O)CCCN2C(=O)C3=C(C=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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